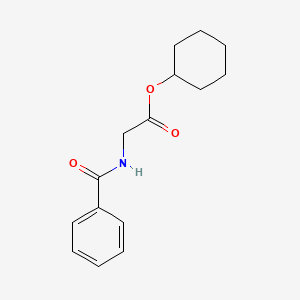

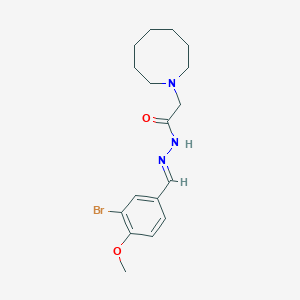

![molecular formula C18H30N4OS B5525211 1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- A detailed synthesis process for a structurally related compound, N-(cis-4-fluoromethylcyclohexyl)-4-(1(H)-imidazol-4-yl)piperidine-1-thiocarbonamide (VUF 5000), which is a fluorinated analogue of thioperamide, is described. This synthesis process and its pharmacological activity could provide insights into the synthesis of 1-Cyclohexyl-N-{2-[(1-Methyl-1H-Imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide (Windhorst et al., 1999).

Molecular Structure Analysis

- The molecular structure and conformational analysis of thioperamide, a compound structurally similar to 1-Cyclohexyl-N-{2-[(1-Methyl-1H-Imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide, are studied. This analysis includes the X-ray crystal structure of an analogue, providing insights into the molecular structure (Plazzi et al., 1997).

Chemical Reactions and Properties

- The synthesis and characterization of various piperazine derivatives provide information on the chemical reactions and properties of similar compounds. This is relevant for understanding the chemical behavior of 1-Cyclohexyl-N-{2-[(1-Methyl-1H-Imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide (Rajkumar et al., 2014).

Physical Properties Analysis

- The synthesis and crystal structure studies of a novel bioactive heterocycle, 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, may shed light on the physical properties of 1-Cyclohexyl-N-{2-[(1-Methyl-1H-Imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide (Thimmegowda et al., 2009).

Chemical Properties Analysis

- The identification of a potent Glycine Transporter 1 inhibitor, which is structurally similar to the target compound, provides insights into the chemical properties of 1-Cyclohexyl-N-{2-[(1-Methyl-1H-Imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide (Yamamoto et al., 2016).

Scientific Research Applications

H3-Receptor Antagonists: Structural Analysis and Design

Thioperamide, an analog of the specified compound, serves as a potent H3-receptor antagonist. Its structural rigidity, resulting from low conformational flexibility, is considered beneficial for designing new H3-receptor antagonists. Conformational analysis using molecular mechanics and X-ray crystallography on an analog, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, supports the reliability of these minimum-energy conformations for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).

Synthesis and Evaluation of Imidazo[1,2-a]pyridines as Antiulcer Agents

Imidazo[1,2-a]pyridines, modified at the 3-position and including an analog structure to the specified compound, were synthesized as potential antiulcer agents with antisecretory and cytoprotective properties. Though lacking significant antisecretory activity, some compounds demonstrated cytoprotective effects in models, highlighting the therapeutic potential of structurally related compounds (Starrett et al., 1989).

Anticancer Activity of Piperazine-2,6-dione Derivatives

Piperazine-2,6-dione derivatives, synthesized via condensation of iminodiacetic acid with various amines including structures akin to the specified compound, showed good anticancer activity against multiple cancer cell lines. This research underscores the potential of these derivatives in cancer treatment (Kumar et al., 2013).

Synthesis and Biological Evaluation of Piperazine Derivatives

1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The study indicates the relevance of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs, designed and synthesized for their activity against Mycobacterium tuberculosis GyrB, showed promising results, indicating their potential as new antituberculosis agents. Among them, certain compounds demonstrated activity against all tested strains without being cytotoxic (Jeankumar et al., 2013).

Future Directions

properties

IUPAC Name |

1-cyclohexyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4OS/c1-21-13-9-20-18(21)24-14-10-19-17(23)15-7-11-22(12-8-15)16-5-3-2-4-6-16/h9,13,15-16H,2-8,10-12,14H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOWLPCUPBGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCCNC(=O)C2CCN(CC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

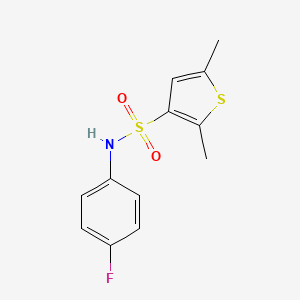

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

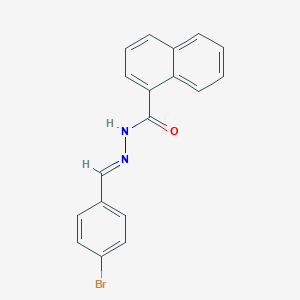

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

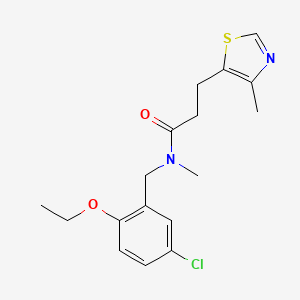

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

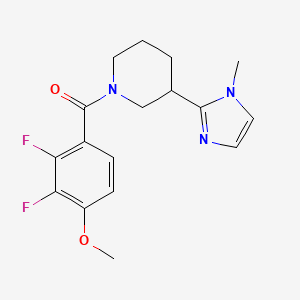

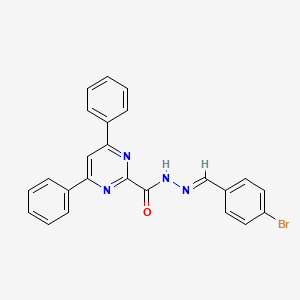

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

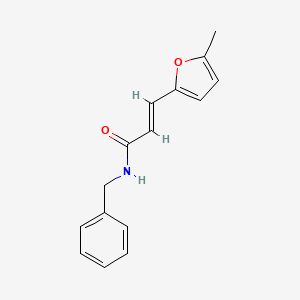

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)